molecular formula C17H22N4O2S B2933562 4-propyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034246-72-3

4-propyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2933562
M. Wt: 346.45
InChI Key: ACRDPZBVMXMIBY-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality 4-propyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-propyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial and Antituberculosis Activity

Compounds with thiadiazole and pyridine moieties have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. For instance, pyridines and pyrazines substituted with oxadiazole-thiones and oxathiazoline-ones demonstrated significant activities, highlighting their potential as leads for developing new antituberculosis drugs (Gezginci et al., 1998).

Anticancer and Anti-Inflammatory Properties

Novel pyrazolopyrimidines derivatives have been synthesized and shown to possess anticancer and anti-inflammatory properties. These compounds were evaluated for their cytotoxicity against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process (Rahmouni et al., 2016).

Inhibition of Photosynthetic Electron Transport

Research into pyrazole derivatives, including those with carboxamide groups, has explored their potential as inhibitors of photosynthetic electron transport. This activity is significant for developing herbicides that target specific pathways in plant photosynthesis (Vicentini et al., 2005).

GyrB Inhibitors and Antimicrobial Activity

Thiazole-aminopiperidine hybrids have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication. These compounds have shown promising antituberculosis activity and represent a novel approach to targeting bacterial infections (Jeankumar et al., 2013).

Cytotoxicity and Anticancer Effects

Compounds related to the chemical structure have been synthesized and assessed for their cytotoxic effects against cancer cells. This research contributes to the discovery of new chemotherapeutic agents with potential application in cancer treatment (Hassan et al., 2014).

properties

IUPAC Name

4-propyl-N-(4-pyridin-2-yloxycyclohexyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-5-14-16(24-21-20-14)17(22)19-12-7-9-13(10-8-12)23-15-6-3-4-11-18-15/h3-4,6,11-13H,2,5,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRDPZBVMXMIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide

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